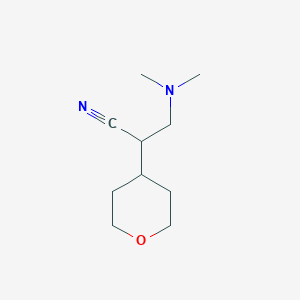

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(dimethylamino)-2-(oxan-4-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12(2)8-10(7-11)9-3-5-13-6-4-9/h9-10H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAMZQBNRWCXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C#N)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile typically involves the reaction of a suitable nitrile precursor with a dimethylamino group and an oxan-4-yl group. One common method involves the use of 3-(dimethylamino)propanenitrile as a starting material, which is then reacted with oxan-4-yl derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional comparisons between 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile and related compounds:

Structural and Functional Differences

- Compared to (E)-3-(Anthracen-9-yl)-2-(phenothiazine)acrylonitrile , the oxan-4-yl group reduces aromatic conjugation, likely diminishing photophysical properties but improving solubility in polar solvents.

- Unlike 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile , the absence of an acetyl group in the target compound limits its utility in Schiff base formation or ketone-mediated reactions.

Research Findings and Challenges

- Key Insights: Bulky substituents (e.g., oxan-4-yl) reduce reaction rates in cyclization reactions but improve metabolic stability . Dimethylamino groups enhance solubility in aqueous media, critical for pharmaceutical applications .

- Unresolved Questions: Exact synthetic routes and biological activity data for this compound remain undocumented in the provided evidence. Comparative toxicity profiles with phenothiazine-based nitriles require further investigation.

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tetrahydropyran (oxan-4-yl) group can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, while the dimethylamino group may be incorporated via alkylation of a primary amine intermediate. Reaction temperature (0–5°C for sensitive intermediates) and solvent polarity (e.g., THF for steric control) critically affect regioselectivity. Purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity .

Key Considerations:

- Catalysts: Use of phase-transfer catalysts to enhance reaction rates.

- Byproducts: Monitor for nitrile hydrolysis under acidic/basic conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the stereochemistry and functional groups of this compound?

Answer:

- 1H/13C NMR: The tetrahydropyran ring’s axial/equatorial protons (δ 3.5–4.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm) provide stereochemical insights. Coupling constants (J values) distinguish chair conformations.

- IR: The nitrile group’s sharp absorption at ~2240 cm⁻¹ confirms its integrity.

- HRMS: Exact mass (C10H18N2O) should match theoretical values (e.g., m/z 198.1368 [M+H]+).

- X-ray crystallography (if crystalline) resolves absolute configuration .

Q. What are the common chemical transformations of the nitrile group in this compound, and how do they affect its biological activity?

Answer: The nitrile group can undergo:

- Hydrolysis to carboxylic acids (using H2SO4/H2O) or amides (via Ritter reaction).

- Reduction to primary amines (LiAlH4 or catalytic hydrogenation).

- Cycloaddition (e.g., click chemistry with azides).

Modifications often enhance solubility or enable conjugation to biomolecules. For example, reducing the nitrile to an amine improves hydrogen-bonding capacity, potentially increasing affinity for enzymatic targets .

Advanced Research Questions

Q. How does the stereochemistry at the tetrahydropyran ring influence the compound’s interaction with biological targets?

Answer: The chair conformation of the tetrahydropyran ring dictates spatial orientation of substituents. For instance, equatorial positioning of the dimethylamino group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or GPCRs). Molecular docking simulations and comparative studies of enantiomers (via chiral HPLC separation) are essential to map structure-activity relationships (SAR) .

Methodological Approach:

- Chiral Resolution: Use amylose-based columns (e.g., Chiralpak AD-H).

- Bioassays: Compare IC50 values of enantiomers in target inhibition assays.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to rule out contaminants.

- Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines).

- Meta-Analysis: Statistically evaluate data trends across publications to identify confounding variables (e.g., solvent effects in cell-based assays) .

Case Example:

If one study reports cytotoxicity (IC50 = 10 μM) while another shows no activity, assess differences in cell permeability (logP of the compound vs. derivatives).

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

Answer:

- QSAR Models: Predict logP, solubility, and blood-brain barrier permeability using software like Schrödinger’s QikProp.

- MD Simulations: Study binding stability with target proteins (e.g., 100-ns simulations in GROMACS).

- ADMET Prediction: Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles).

Q. How can isotopic labeling (e.g., 13C, 15N) aid in tracking metabolic pathways of this compound?

Answer: Incorporating 13C at the nitrile carbon or 15N in the dimethylamino group enables tracing via LC-MS/MS. For example:

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer: Large-scale reactions risk racemization due to prolonged heating or acidic/basic conditions. Mitigation strategies:

- Flow Chemistry: Continuous synthesis minimizes residence time at high temperatures.

- Enzymatic Catalysis: Lipases or transaminases for stereoselective steps.

- In-line Analytics: PAT (Process Analytical Technology) tools monitor enantiomeric excess in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.